molecular formula C8H13ClN2 B2353730 2,4,6-Trimethylpyridin-3-amine hydrochloride CAS No. 71595-27-2

2,4,6-Trimethylpyridin-3-amine hydrochloride

Cat. No.: B2353730
CAS No.: 71595-27-2
M. Wt: 172.66
InChI Key: NYHBIFHHMFAGOR-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridin-3-amine hydrochloride is a heterocyclic organic compound with the molecular formula C8H13ClN2. It is a derivative of pyridine, characterized by the presence of three methyl groups at the 2, 4, and 6 positions, and an amine group at the 3 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyridin-3-amine hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,6-trimethylpyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and high-pressure systems can enhance the yield and efficiency of the production. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of imines or amides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,6-Trimethylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.

    3,5,5-Trimethyl-2-pyrrolidinone: Contains a different heterocyclic structure, leading to different chemical properties.

    2,4,6-Trimethylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different reactivity and applications.

Uniqueness

2,4,6-Trimethylpyridin-3-amine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,4,6-trimethylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-5-4-6(2)10-7(3)8(5)9;/h4H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBIFHHMFAGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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